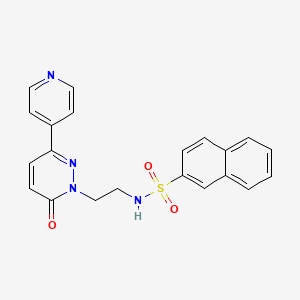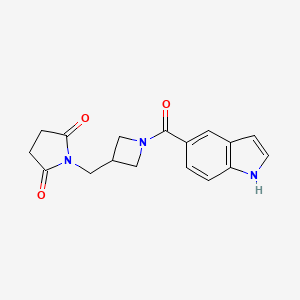
1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Indole-5-carbonyl Intermediate: This step usually starts with the functionalization of indole, often through Friedel-Crafts acylation, to introduce the carbonyl group at the 5-position.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated intermediates.
Coupling Reactions: The indole-5-carbonyl intermediate is then coupled with the azetidine derivative using reagents like coupling agents (e.g., EDC, DCC) to form the desired azetidin-3-ylmethyl linkage.
Formation of Pyrrolidine-2,5-dione:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and azetidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield quinones, while reduction of the carbonyl groups could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1-(1H-indole-3-carbonyl)pyrrolidine-2,5-dione: Similar structure but lacks the azetidine ring.
1-(1H-indole-5-carbonyl)pyrrolidine-2,5-dione: Similar structure but lacks the azetidine ring.
1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)succinimide: Similar structure but with a succinimide moiety instead of pyrrolidine-2,5-dione.
Uniqueness
The presence of both the azetidine ring and the pyrrolidine-2,5-dione moiety in 1-((1-(1H-indole-5-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione makes it unique. This combination of structural features may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
属性
IUPAC Name |
1-[[1-(1H-indole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-3-4-16(22)20(15)10-11-8-19(9-11)17(23)13-1-2-14-12(7-13)5-6-18-14/h1-2,5-7,11,18H,3-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBRBDPSOGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
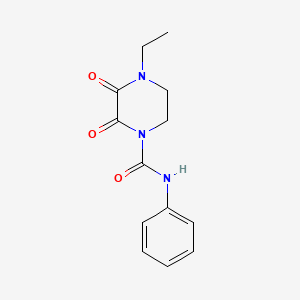
![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)
![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)
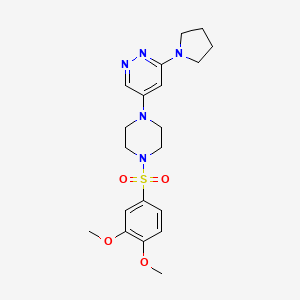


![4-nitro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2930019.png)
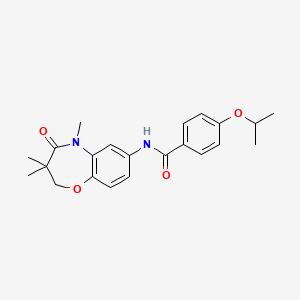
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)
![{8-Oxabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B2930024.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2930026.png)
![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)
